C21H29N3O7S
Description
C₂₁H₂₉N₃O₇S is a sulfonamide-derived compound with a molecular weight of 491.54 g/mol. Key functional groups include the sulfonyl (SO₂) and amine (N₃) moieties, which may influence solubility, reactivity, and binding affinity.
Properties
CAS No. |
1217722-66-1 |
|---|---|
Molecular Formula |
C21H29N3O7S |
Molecular Weight |
467.5 |
IUPAC Name |
N-[4-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid |
InChI |
InChI=1S/C19H27N3O3S.C2H2O4/c1-14(23)20-17-4-6-18(7-5-17)26(24,25)22-10-8-21(9-11-22)19-13-15-2-3-16(19)12-15;3-1(4)2(5)6/h4-7,15-16,19H,2-3,8-13H2,1H3,(H,20,23);(H,3,4)(H,5,6) |
InChI Key |
FJAMOKYTQPSDRY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4CCC3C4.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4CCC3C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Comparative Analysis of C₂₁H₂₉N₃O₇S and Selected Analogues
*Hypothetical values based on sulfonamide trends.
Key Findings
- Molecular Weight Differences : Higher molecular weight in Compound B (C₂₂H₃₁N₃O₇S) correlates with reduced aqueous solubility (0.08 mg/mL vs. 0.12 mg/mL for C₂₁H₂₉N₃O₇S), aligning with evidence suggesting solubility inversely relates to molecular size .
- Functional Group Impact : The ester group in Compound B may enhance membrane permeability but reduce metabolic stability compared to C₂₁H₂₉N₃O₇S .
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